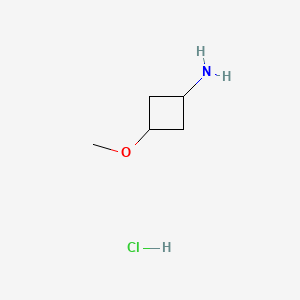

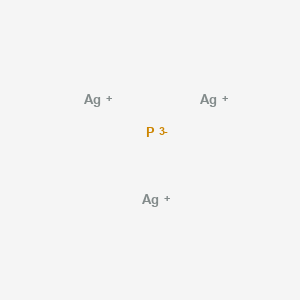

![molecular formula C₁₈H₂₆O₄ B1148255 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate CAS No. 297182-84-4](/img/structure/B1148255.png)

2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate” is a complex organic compound. It contains a carboxyl functional group (CO2H), which is a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of such compounds typically involves reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond . Examples include esterification, acyl chloride formation, and reduction with hydrides .Molecular Structure Analysis

Esters, like “2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The presence of a cis-double bond significantly lowers the melting point of a compound .Chemical Reactions Analysis

Reactions at the benzylic position can be significant for such compounds. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . Also, carboxylic acids can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .Physical And Chemical Properties Analysis

Carboxylic acids, like “2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate”, are weak acids. They are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .Propiedades

IUPAC Name |

2-(3,7-dimethyloctoxycarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCHWFUSMLQKRO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70781536 |

Source

|

| Record name | 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70781536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate | |

CAS RN |

297182-84-4 |

Source

|

| Record name | 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70781536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

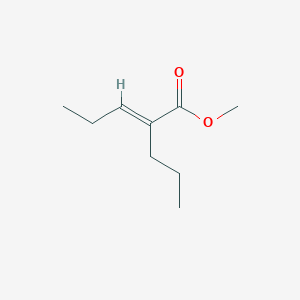

![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)